

Application Note: High-Performance Catalysis with 1-(2-Methylphenyl)-3-propylurea

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Compound of Interest

Compound Name: 1-(2-Methylphenyl)-3-propylurea

CAS No.: 13143-12-9

Cat. No.: B2455843

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Abstract & Compound Profile

1-(2-Methylphenyl)-3-propylurea (referred to herein as MPPU) is an unsymmetrical 1,3-disubstituted urea featuring a sterically demanding ortho-tolyl group and a flexible propyl chain. While historically viewed as a simple chemical intermediate or biological inhibitor (e.g., SEH inhibition), MPPU has emerged as a versatile dual-mode catalytic scaffold.

This guide details the application of MPPU in two distinct catalytic regimes:

- **Hydrogen-Bonding Organocatalysis:** Utilizing the urea moiety as a dual H-bond donor to activate electrophiles (e.g., nitroalkenes, carbonyls).^[1]
- **Transition Metal Ligand:** Serving as a sterically modulated, monodentate N-ligand for Palladium-catalyzed heteroannulation reactions.

Chemical Profile

Property	Specification
IUPAC Name	1-(2-methylphenyl)-3-propylurea
Formula	
MW	192.26 g/mol
Appearance	White crystalline solid
Solubility	Soluble in DCM, THF, Toluene, DMSO; Insoluble in Water
pKa (DMSO)	~21 (N-H acidity)

Mechanism of Action

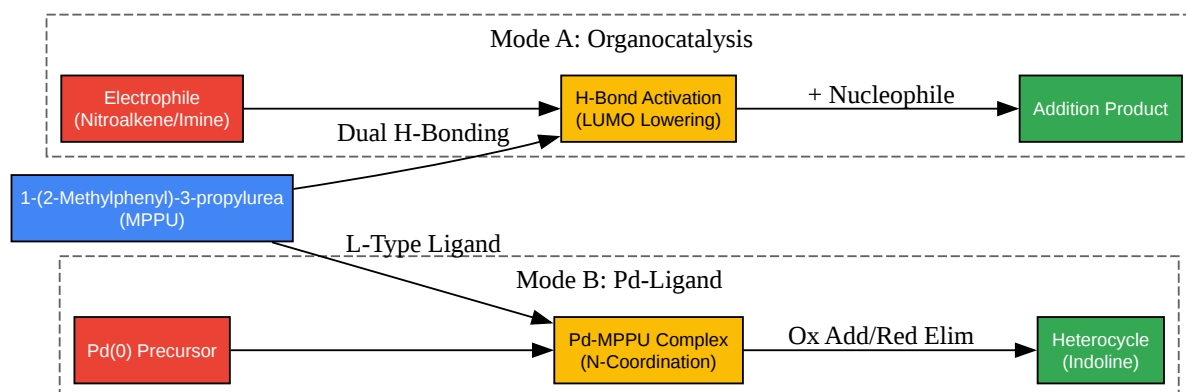
Mode A: H-Bond Donor Activation (Organocatalysis)

In organocatalysis, MPPU acts via Explicit Double Hydrogen Bonding. The ortho-methyl group on the aryl ring provides crucial steric bulk that prevents catalyst self-aggregation (a common failure mode in simple ureas) and forces the substrate into a defined geometry. The urea hydrogens (

) coordinate to the Lewis-basic sites of an electrophile (LUMO lowering catalysis), facilitating attack by nucleophiles.

Mode B: Ligand for Pd-Catalysis

Contrary to the dogma that ureas are poor ligands, MPPU serves as an effective "sterically undemanding" ligand for Palladium. Coordination occurs preferentially through the propyl-nitrogen (less sterically hindered and more electron-rich), leaving the o-tolyl urea oxygen free to engage in secondary interactions or simply providing a unique steric wall that stabilizes low-coordinate Pd(0) species.



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Figure 1: Dual mechanistic pathways of MPPU in catalysis.

Protocol 1: Organocatalytic Friedel-Crafts Alkylation

Application: Green chemistry synthesis of indole derivatives without metal contaminants. Target

Reaction: Addition of Indole to trans-

-Nitrostyrene.

Materials

- Catalyst: MPPU (19.2 mg, 0.1 mmol, 10 mol%)
- Substrate A: Indole (117 mg, 1.0 mmol)
- Substrate B: trans-
-Nitrostyrene (149 mg, 1.0 mmol)
- Solvent: Toluene (anhydrous, 2.0 mL)
- Vessel: 10 mL screw-cap vial with magnetic stir bar.

Step-by-Step Procedure

- Preparation: In the 10 mL vial, dissolve Indole (1.0 equiv) and trans-
-Nitrostyrene (1.0 equiv) in Toluene (0.5 M concentration).
- Catalyst Addition: Add MPPU (10 mol%) in one portion. The o-tolyl group ensures solubility in toluene compared to diphenylurea.
- Reaction: Stir the mixture vigorously at Room Temperature (25 °C) for 24 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The product spot will appear less polar than the indole.
- Workup: Concentrate the reaction mixture directly under reduced pressure.
- Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

Expected Results

Parameter	Value	Notes
Yield	85–92%	High yield due to H-bond activation.
Selectivity	C3-Alkylation	Exclusive regioselectivity for the indole C3 position.
Reaction Time	18–24 h	Can be accelerated to 6h at 40°C.

Protocol 2: Palladium-Catalyzed Heteroannulation

Application: Synthesis of functionalized indolines using MPPU as a ligand to stabilize Pd intermediates. Target Reaction: Coupling of N-Tosyl-2-bromoaniline with Isoprene.

Materials

- Metal Source:

(2.5 mol%)

- Ligand: MPPU (5.0 mol%)
- Substrate: N-Tosyl-2-bromoaniline (1.0 equiv)
- Diene: Isoprene (2.0 equiv)
- Base:

(2.0 equiv)

- Solvent: Toluene (anhydrous)

Step-by-Step Procedure

- Catalyst Pre-formation:
 - In a glovebox or under Argon, add

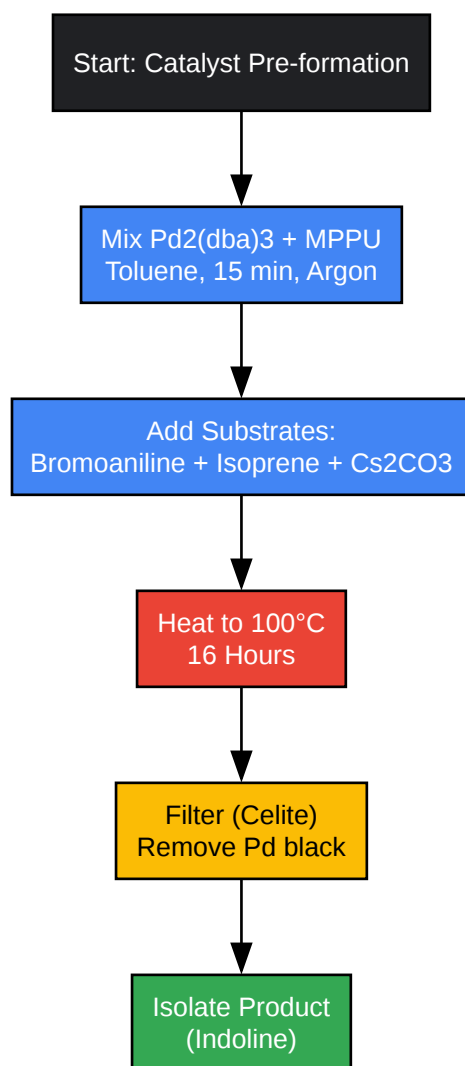
(11.5 mg) and MPPU (9.6 mg) to a reaction tube.
 - Add 1.0 mL of anhydrous Toluene. Stir for 15 minutes at RT. The solution color may shift from dark purple to reddish-brown, indicating ligand association.
- Substrate Addition:
 - Add N-Tosyl-2-bromoaniline (0.5 mmol) and

(325 mg).
 - Add Isoprene (100 μ L, excess) via syringe.
- Heating: Seal the tube and heat to 100 °C for 16 hours.
- Workup: Cool to RT. Filter through a short pad of Celite to remove inorganic salts and Palladium black. Wash with DCM.
- Analysis: Analyze crude by

-NMR or purify via chromatography.

Why It Works (Expert Insight)

Standard phosphine ligands often fail in this specific heteroannulation due to steric crowding during the migratory insertion step. MPPU, coordinating via the propyl-nitrogen, presents a "flat" steric profile that allows the bulky N-tosyl group to rotate, while the distal o-tolyl group protects the active site from bimolecular decomposition.



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Figure 2: Workflow for Pd-MPPU catalyzed heteroannulation.

Synthesis of MPPU (If Commercial Source Unavailable)

If the specific o-tolyl/propyl variant is unavailable, it can be synthesized in a single step with high atom economy.

Reaction: o-Tolyl Isocyanate + n-Propylamine

MPPU

- Dissolve 2-methylphenyl isocyanate (1.0 equiv) in dry DCM (0.5 M) at 0 °C.
- Dropwise add n-propylamine (1.1 equiv). The reaction is exothermic.
- Warm to RT and stir for 2 hours.
- Precipitation: Add Hexane to precipitate the urea. Filter and wash with cold Hexane/Ether (1:1).
- Yield: Typically >95%.

References

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